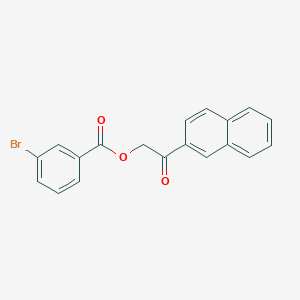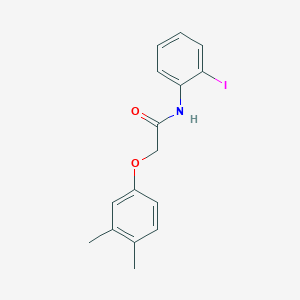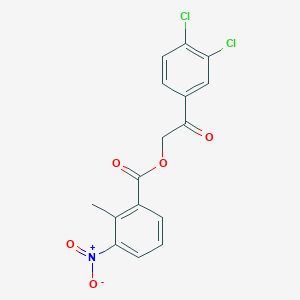
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate
Übersicht
Beschreibung
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate is an organic compound with the molecular formula C17H11BrO2 This compound is characterized by the presence of a naphthyl group, a bromobenzoate moiety, and an oxoethyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate typically involves the esterification of 3-bromobenzoic acid with 2-(2-naphthyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The naphthyl group can be oxidized to form naphthoquinones under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the oxoethyl linkage can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of substituted benzoates such as 3-aminobenzoate or 3-thiocyanatobenzoate.
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2-(2-naphthyl)-2-hydroxyethyl 3-bromobenzoate.
Wissenschaftliche Forschungsanwendungen
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the polymerization of tubulin, thereby disrupting the microtubule network in cells and inducing apoptosis . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Naphthyl benzoate
- 3-Bromobenzoic acid
- 2-(2-naphthyl)-2-oxoethanol
Uniqueness
2-(2-naphthyl)-2-oxoethyl 3-bromobenzoate is unique due to the combination of its naphthyl and bromobenzoate moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity in substitution reactions and greater potency in biological assays .
Eigenschaften
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 3-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO3/c20-17-7-3-6-16(11-17)19(22)23-12-18(21)15-9-8-13-4-1-2-5-14(13)10-15/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGWDYXYKJWVBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)COC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-chloro-3-nitrophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B3667746.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-(2-fluorophenyl)glycinamide](/img/structure/B3667758.png)

![N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B3667789.png)
![4,5-Dichloro-2-[(2,5-dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3667797.png)
![3-{2-[(2-ethoxyphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B3667800.png)
![4-bromo-N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]benzamide](/img/structure/B3667803.png)


![2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B3667833.png)

![2-[4-(benzoyloxy)phenyl]-2-oxoethyl 3-methyl-4-nitrobenzoate](/img/structure/B3667842.png)
![5-{2-[(2-fluorobenzyl)oxy]-5-methylbenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3667850.png)

